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molecular formula C12H15FO3 B1359269 Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate CAS No. 691904-77-5

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

Cat. No. B1359269
M. Wt: 226.24 g/mol
InChI Key: ZTHVZSUQIOWMDB-UHFFFAOYSA-N
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Patent
US09221834B2

Procedure details

An oven dried flask was charged with sodium hydride (60%) (389 mg, 9.73 mmol) and THF (25 mL) and cooled to 0° C. Triethyl phosphonoacetate (1.948 mL, 9.73 mmol) was added dropwise and the reaction was heated to 50° C. for 1 hr. The reaction was then cooled to 0° C., and 2-fluoro-4-methoxy-benzaldehyde (1000 mg, 6.49 mmol) was added via cannula in THF (4×5 mL). The reaction was then heated at reflux for 16 hours. Next, the reaction was cooled to room temperature and diluted with ethyl acetate (75 mL). The organic layer was washed with water (2×75 mL) and brine (75 mL), dried over sodium sulfate, filtered, and concentrated. The residue was dissolved in ethanol (20 mL) and 10% palladium on carbon (100 mg) was added. The reaction was placed under an atmosphere of H2 (balloon) and stirred for 4 hours. The reaction was then filtered and concentrated. Purification of the residue via flash chromatography on silica gel (0 to 40% ethyl acetate/hexanes) afforded ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate. 1H NMR (CDCl3, 500 MHz) δ 7.09 (t, J=8.5 Hz, 1H), 6.60 (m, 2H), 4.12 (q, J=7.2 Hz, 2H), 3.77 (s, 3H), 2.90 (t, J=7.6 Hz, 2H), 2.58 (t, J=7.7 Hz, 2H), 1.23 (t, J=7.2 Hz, 3H).
Quantity
389 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Triethyl phosphonoacetate
Quantity
1.948 mL
Type
reactant
Reaction Step Two
Quantity
1000 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:5]=1[CH:6]=O.[C:14]([O:17][CH2:18][CH3:19])(=[O:16])[CH3:15]>C1COCC1>[F:3][C:4]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:5]=1[CH2:6][CH2:15][C:14]([O:17][CH2:18][CH3:19])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
389 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Triethyl phosphonoacetate
Quantity
1.948 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1000 mg
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried flask
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 50° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Next, the reaction was cooled to room temperature
WASH
Type
WASH
Details
The organic layer was washed with water (2×75 mL) and brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (20 mL)
ADDITION
Type
ADDITION
Details
10% palladium on carbon (100 mg) was added
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue via flash chromatography on silica gel (0 to 40% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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